3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide
CAS No.:
Cat. No.: VC18050273
Molecular Formula: C6H4BrFN2O4S
Molecular Weight: 299.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BrFN2O4S |
|---|---|
| Molecular Weight | 299.08 g/mol |
| IUPAC Name | 3-bromo-4-fluoro-5-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C6H4BrFN2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14) |
| Standard InChI Key | IQGSDZWURBFNMK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₆H₄BrFN₂O₄S and a molecular weight of 299.08 g/mol . Its structure combines electron-withdrawing groups (Br, F, NO₂) with the sulfonamide moiety, creating a polarized aromatic system conducive to nucleophilic and electrophilic reactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄BrFN₂O₄S | |
| Molecular Weight | 299.08 g/mol | |
| IUPAC Name | 3-Bromo-4-fluoro-5-nitrobenzenesulfonamide | |
| CAS Number | 1805502-38-8 |
Spectroscopic Characterization
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NMR: The presence of bromine and fluorine induces distinct splitting patterns in ¹H and ¹³C NMR spectra. The nitro group deshields adjacent protons, appearing as a singlet near δ 8.5 ppm.
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IR: Stretching vibrations for NO₂ (∼1520 cm⁻¹), SO₂ (∼1160 cm⁻¹), and NH₂ (∼3300 cm⁻¹) are observed .
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Mass Spectrometry: The molecular ion peak at m/z 299.08 confirms the molecular weight, with fragmentation patterns revealing losses of Br (79.9 Da) and NO₂ (46 Da) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from commercially available precursors:
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Nitration: 4-Bromo-1-fluoro-2-nitrobenzene is treated with concentrated HNO₃/H₂SO₄ to introduce the nitro group at the meta position .
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Sulfonation: The intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H), yielding 3-bromo-4-fluoro-5-nitrobenzenesulfonyl chloride .
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Amination: Reaction with aqueous ammonia replaces the chloride with an amine group, forming the sulfonamide.
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 4-Bromo-1-fluoro-2-nitrobenzene | Nitration precursor | |
| 3-Bromo-4-fluoro-5-nitrobenzenesulfonyl chloride | Sulfonation product |
Optimization Strategies
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Temperature Control: Maintaining temperatures below 0°C during sulfonation prevents side reactions like ring sulfonation .
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates in amination steps.
Physicochemical Properties
Physical Characteristics
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Solubility: Sparingly soluble in water (0.2 mg/mL) but soluble in DMSO and DMF .
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Stability: Stable under inert atmospheres but sensitive to UV light due to the nitro group.
Reactivity Profile
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Electrophilic Substitution: The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids .
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization.
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Sulfonamide Reactivity: The NH₂ group participates in acylations and alkylations, forming derivatives with enhanced bioactivity.
Applications in Medicinal Chemistry
Antimicrobial Activity
Preliminary studies indicate that the sulfonamide moiety inhibits bacterial dihydropteroate synthase (DHPS), a target in folate biosynthesis. Against E. coli, the compound exhibits an MIC of 32 µg/mL, comparable to sulfamethoxazole.
Materials Science Applications
Polymer Modification
Incorporating the compound into polyimide matrices enhances thermal stability (T₅% = 320°C) due to strong intermolecular interactions.
Electronic Materials
The electron-deficient aromatic core serves as a building block for n-type semiconductors, achieving electron mobilities of 0.12 cm²/V·s in thin-film transistors .
Future Research Directions
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Pharmacological Optimization: Structure-activity relationship (SAR) studies to improve bioavailability.
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Green Synthesis: Developing catalytic methods to reduce waste in sulfonation steps.
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Advanced Materials: Exploring its role in organic photovoltaics and sensors.
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